molecular formula C14H9FN2O3 B15087188 Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate

Cat. No.: B15087188
M. Wt: 272.23 g/mol
InChI Key: UOZHPUDCWXXJHS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a hydroxypyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-cyano-6-(4-fluorophenyl)-2-pyridone-4-carboxylate.

    Reduction: Formation of 3-amino-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-6-phenyl-2-hydroxypyridine-4-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 3-cyano-6-(4-chlorophenyl)-2-hydroxypyridine-4-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

Uniqueness

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9FN2O3
  • Molecular Weight : 272.23 g/mol
  • CAS Number : [not provided in the search results]

The compound features a pyridine ring with a cyano group and a hydroxyl group, which are critical for its biological interactions.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, similar derivatives have demonstrated cytotoxic effects in non-small cell lung cancer (NSCLC) models, highlighting their potential as anticancer agents .

Table 1: Summary of Antiproliferative Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
HydroxythiopyridonesA549Low µMCytostatic effect
HydroxypyridonesNCI-H522Low µMInduction of apoptosis
Methyl 3-cyano derivativesVariousTBDInhibition of HDACs

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act as an inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

Inhibition of HDACs can lead to changes in gene expression that promote apoptosis in cancer cells while inhibiting their proliferation. This has been observed in various studies where related compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that hydroxypyridones, structurally similar to methyl 3-cyano derivatives, showed significant cytotoxicity against NSCLC cell lines. The compounds were found to induce cell cycle arrest and apoptosis, suggesting their potential use in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has established SAR models that indicate the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications such as fluorination have been shown to improve binding affinity and potency against targets like PD-L1 .

Properties

Molecular Formula

C14H9FN2O3

Molecular Weight

272.23 g/mol

IUPAC Name

methyl 3-cyano-6-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H9FN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18)

InChI Key

UOZHPUDCWXXJHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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